![molecular formula C14H14BNO2 B174338 2-[(ジフェニルボリル)オキシ]-2-オキソエチルアミン CAS No. 14335-29-6](/img/structure/B174338.png)
2-[(ジフェニルボリル)オキシ]-2-オキソエチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl diphenylborinate is an organoboron compound with the molecular formula C14H14BNO2. It is known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a diphenylboryl group attached to an oxoethylamine moiety, making it a valuable reagent in organic synthesis and research.
科学的研究の応用
Glycyl diphenylborinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of boron-containing compounds.
Biology: Employed in the study of boron-based drugs and their interactions with biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and catalysts.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl diphenylborinate typically involves the reaction of diphenylborinic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diphenylborinic acid+2-aminoethanol→Glycyl diphenylborinate
Industrial Production Methods: In an industrial setting, the production of Glycyl diphenylborinate involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions: Glycyl diphenylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The diphenylboryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Formation of various substituted boron compounds.
作用機序
The mechanism of action of Glycyl diphenylborinate involves its interaction with molecular targets through the boron atom. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include:
Formation of boron complexes: The boron atom interacts with hydroxyl or amino groups in biomolecules.
Modulation of enzyme activity: The compound can inhibit or activate enzymes by binding to their active sites.
類似化合物との比較
- Diphenylboric acid-2-aminoethyl ester
- 2-Aminoethyl diphenylborinate
Comparison: Glycyl diphenylborinate is unique due to its specific structure, which allows for versatile chemical reactions and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various scientific fields.
特性
IUPAC Name |
diphenylboranyl 2-aminoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO2/c16-11-14(17)18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHLNYVPKWICDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
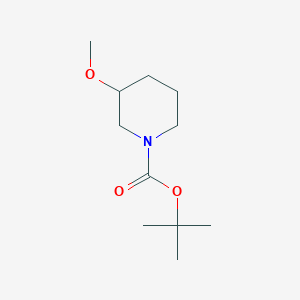
![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)
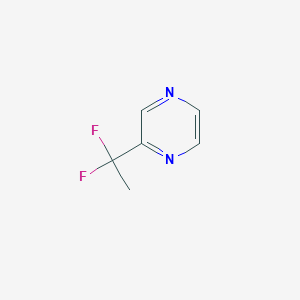
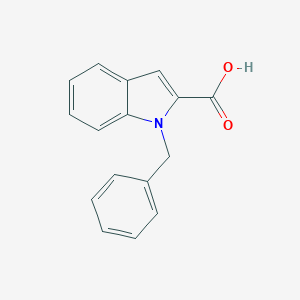
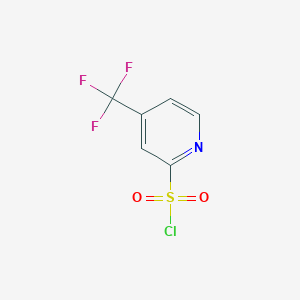
![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)
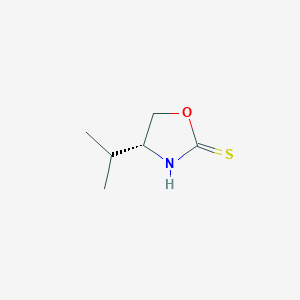
![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)
![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)
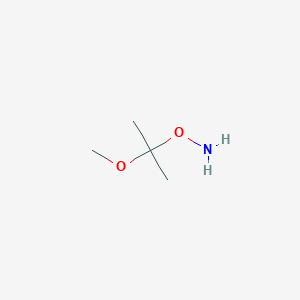
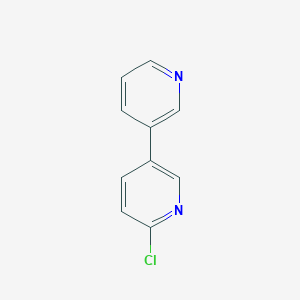
![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)
